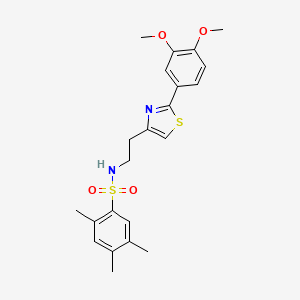

2-(4-bromophenyl)-4-((4-chlorophenyl)sulfonyl)-N,N-dimethyloxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and chlorine atoms could potentially influence the compound’s overall shape and polarity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The bromophenyl and chlorophenylsulfonyl groups are likely to be reactive, and could undergo various substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications

Antiviral Activity

Compounds synthesized from derivatives similar to 2-(4-bromophenyl)-4-((4-chlorophenyl)sulfonyl)-N,N-dimethyloxazol-5-amine have shown potential antiviral activities. For instance, the synthesis of sulfonamide derivatives starting from chlorobenzoic acid has led to compounds that possess anti-tobacco mosaic virus activity (Chen et al., 2010). This indicates the potential for these compounds to contribute to the development of new antiviral agents.

Fluorescent Probes

The incorporation of sulfonyl and amino groups into the structure of oxazoles and related compounds has been explored for the development of fluorescent molecular probes. These probes have applications in biochemistry and molecular biology for studying biological events and processes, thanks to their strong solvent-dependent fluorescence which is correlated with solvent polarity (Diwu et al., 1997). The ability to track and analyze biological phenomena with such fluorescent probes is invaluable for research and diagnostic purposes.

Corrosion Inhibition

Derivatives containing chlorophenyl and bromophenyl groups have been studied for their corrosion inhibition performances on metal surfaces. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the efficacy of these compounds in protecting metals like iron from corrosion, highlighting their potential in materials science and engineering (Kaya et al., 2016). Such compounds could lead to more effective and environmentally friendly corrosion inhibitors.

Environmental Applications

The synthesis and application of compounds with functional groups related to 2-(4-bromophenyl)-4-((4-chlorophenyl)sulfonyl)-N,N-dimethyloxazol-5-amine have also been directed towards environmental protection. For example, tertiary amine-functionalized adsorption resins have been developed for the removal of contaminants like benzophenone-4 from water, demonstrating an environmentally friendly approach to water purification (Zhou et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromophenyl)-4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O3S/c1-21(2)17-16(25(22,23)14-9-7-13(19)8-10-14)20-15(24-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSIZCQUMSZURE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-4-((4-chlorophenyl)sulfonyl)-N,N-dimethyloxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2688357.png)

![1-Isopropyl-3-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2688358.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2688360.png)

![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688363.png)

![(3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2688368.png)